molecular formula C10H9BrO4 B12606908 Acetic acid, bromo-, 4-formyl-2-methoxyphenyl ester CAS No. 881994-35-0

Acetic acid, bromo-, 4-formyl-2-methoxyphenyl ester

Cat. No.: B12606908
CAS No.: 881994-35-0
M. Wt: 273.08 g/mol
InChI Key: CYEKGRGMBTXPHG-UHFFFAOYSA-N
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Description

Acetic acid, bromo-, 4-formyl-2-methoxyphenyl ester is an organic compound with the molecular formula C10H9BrO4. This compound is characterized by the presence of a bromo group, a formyl group, and a methoxy group attached to a phenyl ester of acetic acid. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, bromo-, 4-formyl-2-methoxyphenyl ester typically involves the esterification of 4-formyl-2-methoxyphenol with bromoacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, bromo-, 4-formyl-2-methoxyphenyl ester undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: 4-formyl-2-methoxybenzoic acid

    Reduction: 4-hydroxymethyl-2-methoxyphenyl ester

    Substitution: Various substituted phenyl esters depending on the nucleophile used

Scientific Research Applications

Acetic acid, bromo-, 4-formyl-2-methoxyphenyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of acetic acid, bromo-, 4-formyl-2-methoxyphenyl ester involves its interaction with specific molecular targets. The bromo group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The formyl group can undergo nucleophilic addition reactions, leading to the formation of various derivatives. The methoxy group can influence the compound’s reactivity by donating electron density through resonance.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, bromo-, methyl ester: Similar in structure but lacks the formyl and methoxy groups.

    Acetic acid, 2-chloro-, 4-formyl-2-methoxyphenyl ester: Contains a chloro group instead of a bromo group.

    Vanillin acetate: Contains a formyl and methoxy group but lacks the bromo group.

Uniqueness

Acetic acid, bromo-, 4-formyl-2-methoxyphenyl ester is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. The presence of the bromo group makes it a versatile intermediate for further functionalization, while the formyl and methoxy groups provide additional reactivity and stability.

Properties

CAS No.

881994-35-0

Molecular Formula

C10H9BrO4

Molecular Weight

273.08 g/mol

IUPAC Name

(4-formyl-2-methoxyphenyl) 2-bromoacetate

InChI

InChI=1S/C10H9BrO4/c1-14-9-4-7(6-12)2-3-8(9)15-10(13)5-11/h2-4,6H,5H2,1H3

InChI Key

CYEKGRGMBTXPHG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC(=O)CBr

Origin of Product

United States

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